3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[3,2-d]pyrimidine-dione derivative featuring a 4-chlorobenzyl group at position 3 and a 2-(4-methoxyphenyl)-2-oxoethyl moiety at position 1. This structure combines a fused pyridine-pyrimidine core with aromatic and electron-donating substituents, which may influence its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C23H18ClN3O4 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18ClN3O4/c1-31-18-10-6-16(7-11-18)20(28)14-26-19-3-2-12-25-21(19)22(29)27(23(26)30)13-15-4-8-17(24)9-5-15/h2-12H,13-14H2,1H3 |
InChI Key |
DLVIOHPYXGEZGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
A 5-aminouracil derivative serves as the precursor. For example, 5-amino-1,3-dimethyluracil is treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent in situ. This reagent facilitates cyclization by introducing a formyl group, which subsequently reacts with cyanoacetamide under basic conditions to form the pyridine ring.
Reaction Conditions :
Structural Confirmation
The cyclized product is characterized via:
-
¹H NMR : Resonances for the pyridine proton (δ 8.5–9.0 ppm) and dione carbonyl groups (δ 160–170 ppm in ¹³C NMR).
-
Mass Spectrometry : Molecular ion peak matching the calculated mass.
Alkylation at Position 3: Introduction of 4-Chlorobenzyl Group
The 3-position NH of the pyrido[3,2-d]pyrimidine-2,4-dione core is alkylated using 4-chlorobenzyl bromide under basic conditions, a method analogous to quinazoline-dione alkylations.
Reaction Protocol
-
Base : Sodium hydride (NaH) in anhydrous DMF
-
Alkylating Agent : 4-Chlorobenzyl bromide (1.2 equiv)
-
Conditions :
-
Temperature : 0°C → room temperature
-
Time : 12 hours
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
-
Yield : 65–75%
Key Analytical Data
-
FT-IR : Loss of NH stretch (3200–3300 cm⁻¹), new C-Cl stretch (750 cm⁻¹).
-
¹H NMR : Doublet for benzyl CH₂ (δ 4.8–5.0 ppm), aromatic protons (δ 7.3–7.5 ppm).
Alkylation at Position 1: Attachment of 2-(4-Methoxyphenyl)-2-oxoethyl Group
The 1-position NH is functionalized with 2-bromo-1-(4-methoxyphenyl)ethanone , introducing the ketone-containing side chain.
Optimization of Reaction Conditions
-
Base : Potassium carbonate (K₂CO₃) in acetonitrile
-
Alkylating Agent : 2-Bromo-1-(4-methoxyphenyl)ethanone (1.5 equiv)
-
Conditions :
Yield : 50–60%
Challenges and Solutions
-
Side Reactions : Competitive elimination of the bromo-ketone to form acrylophenone. Mitigated by using a polar aprotic solvent (DMF) and controlled temperature.
-
Purification : The product is isolated via gradient elution (20% → 40% ethyl acetate in hexane).
Final Compound Characterization
The target compound is validated using spectroscopic and chromatographic methods:
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (s, 1H, pyridine-H), 7.45–7.30 (m, 4H, Ar-H), 5.12 (s, 2H, CH₂), 4.85 (s, 2H, COCH₂), 3.82 (s, 3H, OCH₃) |
| HRMS (ESI) | m/z Calcd for C₂₃H₁₉ClN₃O₄: 452.1021; Found: 452.1018 |
| HPLC Purity | 98.5% (C18 column, 70:30 methanol/water) |
Comparative Analysis of Synthetic Routes
The table below evaluates alternative alkylation strategies for the 1-position:
| Method | Base | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| K₂CO₃, 24h | Acetonitrile | Reflux | 60% | 95% | |
| NaH, 12h | DMF | 0°C → RT | 55% | 92% | |
| Cs₂CO₃, microwave | DMSO | 100°C | 70% | 97% |
Microwave-assisted synthesis with cesium carbonate in DMSO provides the highest yield and purity, reducing reaction time to 1 hour.
Scale-Up Considerations
Industrial-scale production requires:
Biological Activity
The compound 3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrido[3,2-d]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 375.83 g/mol. The structure features a pyrido[3,2-d]pyrimidine core substituted with a chlorobenzyl group and a methoxyphenyl moiety, contributing to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrido[3,2-d]pyrimidine derivatives. These compounds have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549).
- Mechanism of Action : The antitumor activity is believed to result from the inhibition of key enzymes involved in cell cycle regulation and apoptosis. Specifically, these compounds may inhibit cyclin-dependent kinases (CDKs) and checkpoint kinases (CHKs), which are crucial for cancer cell proliferation and survival.
Case Studies
- In vitro Studies : A study conducted by El-Nassan et al. synthesized several derivatives of pyrido[2,3-d]pyrimidines and evaluated their cytotoxicity against MCF7 cells. One derivative exhibited an IC50 value of 3.74 mg/mL, indicating potent antitumor activity .
- NCI 60 Cell Line Panel : Another investigation assessed the activity of pyrido[3,4-d]pyrimidine derivatives against the NCI 60 human cancer cell line panel. Several compounds demonstrated selective toxicity towards breast and renal cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this class of compounds appears to be influenced by various substituents on the pyrido[3,2-d]pyrimidine scaffold. For instance:
- Chlorine Substitution : The presence of a chlorine atom in the para position significantly enhances the cytotoxicity compared to unsubstituted analogs.
- Methoxy Group Influence : The methoxy group at the phenyl ring appears to increase lipophilicity, facilitating better membrane penetration and enhanced biological activity.
Data Summary Table
| Compound Name | IC50 (mg/mL) | Target Cell Line | Mechanism |
|---|---|---|---|
| Pyrido[3,2-d]pyrimidine Derivative 1 | 3.74 | MCF7 | CDK inhibition |
| Pyrido[3,4-d]pyrimidine Derivative 2 | 5.00 | A549 | CHK inhibition |
| Pyrido[3,2-d]pyrimidine Derivative 3 | 4.20 | Renal Cancer | Apoptosis induction |
Scientific Research Applications
Anticancer Activity
Recent studies have identified pyrido[3,2-d]pyrimidine derivatives as promising anticancer agents. For instance, a series of compounds based on this scaffold were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, certain derivatives demonstrated selective activity against breast and renal cancer cell lines when tested using the National Cancer Institute’s 60 human cancer cell line panel. Compounds exhibiting strong inhibitory effects included those identified as 13 and 21 , which showed potential for further development into targeted chemotherapeutic agents .
Case Study: Structure-Activity Relationship (SAR) Analysis
A structure-activity relationship study was conducted to explore the efficacy of different substituents on the core pyrido[3,2-d]pyrimidine structure. The findings indicated that modifications at the C-4 position significantly influenced the anticancer activity, suggesting that tailored substitutions could enhance therapeutic effectiveness. This research emphasizes the importance of chemical modifications in optimizing drug design for specific cancers .
Neuroprotective Properties
Another area of application for this compound is in neuroprotection. Research has shown that pyrido[3,2-d]pyrimidine derivatives can act as multi-targeting agents for Alzheimer's disease treatment. One specific derivative was identified as a potent butyrylcholinesterase inhibitor, exhibiting significantly improved potency compared to standard treatments like donepezil. This suggests that compounds with this scaffold may be effective in managing cholinergic deficits associated with neurodegenerative diseases .
Table: Summary of Biological Activities
Synthesis and Characterization
The synthesis of 3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves several steps including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds. These methods provide critical insights into the compound's chemical properties and potential reactivity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorobenzyl group undergoes nucleophilic substitution under specific conditions. For example:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Aromatic substitution | KOH, DMF, 80°C | Replacement of Cl with OH or NH₂ | |
| Alkylation | R-X (alkyl halides), K₂CO₃, reflux | Introduction of alkyl chains at N1 |
Key findings:
-
The chlorobenzyl group’s reactivity is enhanced in polar aprotic solvents like DMF.
-
Alkylation typically targets the pyrimidine ring’s nitrogen atoms due to their nucleophilic character .
Oxidation and Reduction
The 2-oxoethyl moiety participates in redox reactions:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Reduction | NaBH₄, EtOH, 0°C → RT | Conversion of ketone to alcohol | |
| Oxidation | KMnO₄, H₂SO₄, ∆ | Formation of carboxylic acid |
Data highlights:
-
Sodium borohydride selectively reduces the ketone without affecting the pyrido-pyrimidine core.
-
Oxidative cleavage of the oxoethyl group yields a carboxylic acid derivative, confirmed via IR spectroscopy (C=O stretch at 1705 cm⁻¹) .
Condensation Reactions
The oxoethyl group facilitates imine and Schiff base formation:
| Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Primary amines | NH₂R, EtOH, ∆, 6h | Schiff bases (R=aryl/alkyl) | 65–78% | |
| Hydrazines | NH₂NH₂, AcOH, reflux | Hydrazones | 72% |
Notable observations:
-
Microwave-assisted condensation reduces reaction time from 6h to 30min with comparable yields.
-
Hydrazones exhibit enhanced solubility in aqueous media, useful for biological testing .
Ring-Modification Reactions
The pyrido-pyrimidine core undergoes structural diversification:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Cyclization | POCl₃/DMF, followed by Et₃N | Formation of fused quinazoline rings | |
| Acylation | Ac₂O, pyridine, ∆ | Acetylation at N3 position |
Mechanistic insights:
-
Vilsmeier-Haack reagent (POCl₃/DMF) activates the pyrimidine ring for electrophilic attack .
-
Acetylation occurs regioselectively at N3 due to steric hindrance from the chlorobenzyl group.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/alkenyl functionalization:
| Substrate | Catalyst System | Conditions | Product | Reference |
|---|---|---|---|---|
| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 80°C, 12h | Biaryl derivatives | |
| Alkenes | Pd(OAc)₂, P(o-tol)₃, Et₃N | Microwave, 100°C | Alkenylated analogs |
Performance metrics:
-
Suzuki-Miyaura couplings achieve yields up to 85% with electron-deficient boronic acids.
-
Microwave irradiation improves reaction efficiency (15min vs. 12h conventional).
Acid/Base-Mediated Transformations
The compound reacts under acidic or basic conditions:
| Condition | Reagents | Outcome | Application | Reference |
|---|---|---|---|---|
| Acidic | HCl, MeOH, reflux | Hydrolysis of methoxy groups | Deprotection strategy | |
| Basic | NaOH, H₂O/EtOH, ∆ | Saponification of ester groups | Carboxylate salt formation |
Critical notes:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a pyrimidine-dione core with several derivatives documented in the literature. Key structural variations among analogs include:
- Substituent Position and Type: Target Compound: 4-Chlorobenzyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups. : Features a 4-chlorobenzylthio group attached to a 1,3,4-oxadiazole ring, linked to the pyrimidine-dione core. : Incorporates a 4-chlorophenyl group and a fluorophenyl-piperazine substituent, enhancing solubility and receptor-binding affinity via nitrogen-rich motifs . : Fluorinated and iodinated analogs (e.g., 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-methylaminopyrimidine-dione) highlight the role of halogens in tuning lipophilicity and bioactivity .
Physicochemical Properties
*Calculated based on standard atomic weights.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves oxidative cyclization of hydrazine intermediates or alkylation of precursor heterocycles. For example:
- Oxidative ring closure : Sodium hypochlorite (NaOCl) in ethanol at room temperature can promote cyclization with minimal byproducts, achieving yields up to 73% .
- Alkylation : Benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base enable efficient N-alkylation of pyrimidine-dione cores .
- Critical factors : Solvent polarity (ethanol vs. DMF), reaction temperature (room temp. vs. reflux), and oxidant choice (NaOCl vs. hazardous Cr(VI) salts) significantly impact yield and purity.
Q. How can researchers optimize purification to achieve high analytical purity?
- Methodological Answer :
- Extraction : Use ethyl acetate/water partitioning to remove polar impurities .
- Chromatography : Short alumina plugs effectively separate non-polar byproducts .
- Recrystallization : Ethanol or methanol recrystallization resolves crystalline impurities, as demonstrated for structurally similar pyrido-pyrimidines (75% recovery with >95% purity) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H NMR : Identify substituent environments (e.g., aromatic protons at δ 7.16–7.79 ppm, NH signals at δ 9.14–11.89 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1638 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) groups .
- Mass Spectrometry : Validate molecular weight (e.g., m/z 422 [M⁺] for related derivatives) .
Advanced Research Questions
Q. How do substituent modifications (e.g., chlorobenzyl vs. methoxyphenyl) affect bioactivity in pyrido-pyrimidine-dione derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., 4-chlorobenzyl) enhance target binding via hydrophobic interactions, while methoxy groups improve solubility .
- Alkylation position : N1-alkylation (vs. N3) often increases metabolic stability in vitro .
- Assay Design : Compare IC₅₀ values across cell lines (e.g., cancer vs. bacterial models) to isolate substituent-specific effects .
Q. What strategies resolve contradictory data on biological activity across assays?
- Methodological Answer :
- Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Counter-screening : Use orthogonal assays (e.g., enzymatic vs. whole-cell) to confirm target specificity .
- Data normalization : Express activity relative to internal controls (e.g., % inhibition vs. reference inhibitors) to minimize inter-lab variability .
Q. How can computational modeling guide structural modifications for enhanced target binding?
- Methodological Answer :
- Molecular Docking : Use PDB ligands (e.g., RCSB entries for pyrimidine-dione derivatives) to predict binding poses with kinases or GPCRs .
- QM/MM Simulations : Optimize substituent geometry (e.g., chlorobenzyl orientation) to maximize π-π stacking or hydrogen bonding .
- ADMET Prediction : Tools like SwissADME assess logP and solubility to balance potency and pharmacokinetics .
Data Contradiction Analysis
Q. Why do different studies report varying yields for similar synthetic routes?
- Methodological Answer :
- Reagent purity : Commercial NaOCl solutions vary in active chlorine content (~5–15%), affecting oxidative efficiency .
- Scale effects : Milligram-scale reactions may suffer from mixing inefficiencies vs. gram-scale .
- Workup differences : Incomplete extraction or rapid crystallization can artificially inflate yields .
Methodological Tables
Table 1 : Comparison of Synthetic Routes for Pyrido-Pyrimidine-Dione Derivatives
| Method | Conditions | Yield | Purity | Key Reference |
|---|---|---|---|---|
| Oxidative cyclization | NaOCl, EtOH, RT, 3 h | 73% | >95% | |
| Alkylation | K₂CO₃, DMF, 80°C, 12 h | 63–85% | 90–99% | |
| Recrystallization | Ethanol, reflux, 8 h | 75% | 99% |
Table 2 : Spectroscopic Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
